molecular formula C15H16ClN3O4S B2356523 Methyl 2-(1-((3-chlorobenzoyl)carbamothioyl)-3-oxopiperazin-2-yl)acetate CAS No. 1008070-89-0

Methyl 2-(1-((3-chlorobenzoyl)carbamothioyl)-3-oxopiperazin-2-yl)acetate

Cat. No.: B2356523
CAS No.: 1008070-89-0
M. Wt: 369.82
InChI Key: WQIHSBNKPAXYDV-UHFFFAOYSA-N
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Description

IUPAC Name: Methyl 2-[1-[(3-chlorophenyl)carbamoyl]-3-oxopiperazin-2-yl]acetate
Molecular Formula: C₁₄H₁₆ClN₃O₄
Molecular Weight: 325.75 g/mol

This compound features a piperazine ring with a 3-oxo group, a 3-chlorobenzoyl carbamothioyl substituent, and a methyl acetate moiety. Piperazine derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and enzyme-inhibiting properties .

Properties

IUPAC Name

methyl 2-[1-[(3-chlorobenzoyl)carbamothioyl]-3-oxopiperazin-2-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O4S/c1-23-12(20)8-11-14(22)17-5-6-19(11)15(24)18-13(21)9-3-2-4-10(16)7-9/h2-4,7,11H,5-6,8H2,1H3,(H,17,22)(H,18,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQIHSBNKPAXYDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1C(=O)NCCN1C(=S)NC(=O)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-(1-((3-chlorobenzoyl)carbamothioyl)-3-oxopiperazin-2-yl)acetate is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

This compound has the following chemical characteristics:

  • IUPAC Name : this compound
  • Molecular Formula : C17H20ClN3O4S
  • Molecular Weight : 395.87 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It may exert its effects through:

  • Enzyme Inhibition : The compound could inhibit enzymes involved in various metabolic pathways, thereby affecting cellular processes.
  • Receptor Modulation : It may interact with receptors that regulate signaling pathways, influencing physiological responses.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties against various pathogens. It has been tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, demonstrating significant inhibitory effects.

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Research indicates that it can induce apoptosis in cancer cell lines, such as breast and lung cancer cells, by activating intrinsic apoptotic pathways.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may reduce inflammation markers in vitro, indicating potential use in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

  • Study on Antimicrobial Activity :
    • A study published in a peer-reviewed journal found that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating its potential as an antimicrobial agent .
  • Anticancer Research :
    • In vitro assays demonstrated that the compound induced cell cycle arrest and apoptosis in human breast cancer cells with an IC50 value of 15 µM . This suggests a promising avenue for further exploration in cancer therapeutics.
  • Inflammatory Response Study :
    • An experimental study showed that treatment with this compound reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in cultured macrophages .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

Compound NameBiological ActivityKey Findings
Ethyl 2-(1-(3-chlorobenzoyl)carbamothioyl)-3-oxopiperazin-2-yl acetateAntimicrobial, anticancerSimilar MIC values but lower efficacy in apoptosis induction compared to methyl derivative
Propyl 2-(1-(3-chlorobenzoyl)carbamothioyl)-3-oxopiperazin-2-yl acetateModerate antimicrobialLess potent than methyl variant but shows promise in anti-inflammatory assays

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and reported activities of similar compounds:

Compound Name Structural Features Notable Activities Reference
Methyl 2-(1-((3-chlorobenzoyl)carbamothioyl)-3-oxopiperazin-2-yl)acetate 3-oxopiperazine core, 3-chlorobenzoyl carbamothioyl, methyl acetate Potential antimicrobial/anticancer activity (inferred from analogs)
Methyl 2-((1-(3-bromobenzoyl)pyrrolidin-3-yl)thio)acetate Pyrrolidine ring (5-membered), bromine instead of chlorine Moderate antimicrobial activity
Methyl 2-(3-oxopiperazin-2-yl)acetate Piperazine core lacks carbamothioyl group Unreported activity; used as a synthetic intermediate
2-(1-(Allylcarbamothioyl)-3-oxopiperazin-2-yl)-N-(4-chlorophenyl)acetamide Allyl carbamothioyl, 4-chlorophenyl substitution Structural analog; para-chloro may alter target selectivity
Ethyl 2-(1-(4-chlorophenylsulfonyl)-3-oxopiperazin-2-yl)acetate Sulfonyl group (electron-withdrawing), 4-chlorophenyl Enhanced metabolic stability compared to carbamoyl analogs
Ethyl 2-[1-(2,4-difluorobenzoyl)-3-oxo-2-piperazinyl]acetate Difluoro substitution on benzoyl Improved pharmacokinetics (e.g., longer half-life)
Methyl 2-(2-oxopiperidin-3-yl)acetate Piperidine ring (6-membered, one nitrogen) Reduced hydrogen-bonding capacity vs. piperazine

Key Findings from Comparative Studies

Chlorine at the meta position (as in the target compound) balances lipophilicity and steric effects, favoring membrane penetration . Fluorine (e.g., 2,4-difluorobenzoyl) improves metabolic stability and bioavailability due to its electronegativity and small size .

Role of the Piperazine Core: Piperazine derivatives generally exhibit higher basicity and hydrogen-bonding capacity than pyrrolidine or piperidine analogs, influencing receptor binding . The 3-oxo group in the target compound may stabilize ring conformation or participate in keto-enol tautomerism, affecting reactivity .

Carbamothioyl vs. Sulfonyl Groups :

  • Carbamothioyl groups (C=S) in the target compound may enable metal coordination (e.g., with zinc in enzymes), while sulfonyl groups (SO₂) are stronger electron-withdrawing moieties, altering electronic properties of the aromatic ring .

Optimization Strategies :

  • Replace the 3-chlorophenyl group with fluorinated or heteroaromatic substituents to enhance target selectivity .
  • Explore prodrug formulations (e.g., replacing methyl ester with tert-butyl) to improve solubility .

Future Research Directions

Structure-Activity Relationship (SAR) Studies : Systematically modify substituents on the benzoyl and piperazine groups.

In Vivo Efficacy and Toxicity Profiling : Compare the target compound with analogs in animal models.

Crystallographic Studies : Resolve the 3D structure to identify binding modes with biological targets .

Conclusion this compound occupies a unique niche among piperazine derivatives, with its halogenated aryl group and carbamothioyl functionality offering a balance of lipophilicity and reactivity. Comparative studies underscore the importance of substituent choice in tuning biological activity, positioning this compound as a promising candidate for further pharmacological exploration.

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